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Compound of Interest

Compound Name: Phenyl(pyridin-2-yl)methanol

Cat. No.: B192787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The (pyridin-2-yl)methanol scaffold has emerged as a versatile platform in medicinal chemistry,

with derivatives demonstrating a broad spectrum of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of these compounds across

different therapeutic areas, including oncology, infectious diseases, and inflammation. The

information presented is compiled from recent studies, with a focus on quantitative data and

detailed experimental methodologies to aid in the rational design of novel therapeutic agents.

Anticancer Activity
(Pyridin-2-yl)methanol derivatives have shown significant potential as anticancer agents,

primarily through the inhibition of key protein kinases involved in cancer cell proliferation and

survival.

Structure-Activity Relationship (SAR) Insights
SAR studies have revealed several key structural features that govern the anticancer potency

of (pyridin-2-yl)methanol derivatives. Modifications on the pyridine ring, the methanol bridge,

and the appended aryl or heterocyclic moieties have been systematically explored to optimize

activity. For instance, the introduction of urea functionalities has been shown to enhance
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inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player

in tumor angiogenesis.[1][2]

The substitution pattern on the pyridine ring is also critical. Electron-withdrawing groups can

influence the electronic properties of the scaffold and its interaction with target enzymes.

Furthermore, the stereochemistry of the methanol group can play a significant role in binding

affinity.

Comparative in Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative (pyridin-2-

yl)methanol and related pyridine derivatives against various cancer cell lines.
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Compound ID Modification
Cancer Cell
Line

IC50 (µM) Reference

8e
Pyridine-urea

derivative
MCF-7 (Breast)

0.22 (48h) / 0.11

(72h)
[1]

8n
Pyridine-urea

derivative
MCF-7 (Breast)

1.88 (48h) / 0.80

(72h)
[1]

TP6
1,2,4-triazole-

pyridine hybrid

B16F10

(Melanoma)
41.12 [3]

3b

Pyridine

heterocyclic

hybrid

Huh-7 (Liver) 6.54 [4][5]

3b

Pyridine

heterocyclic

hybrid

A549 (Lung) 15.54 [4][5]

3b

Pyridine

heterocyclic

hybrid

MCF-7 (Breast) 6.13 [4][5]

12
Pyridine-based

PIM-1 inhibitor
MCF-7 (Breast) 0.5 [6]

12
Pyridine-based

PIM-1 inhibitor
HepG2 (Liver) 5.27 [6]

Doxorubicin was used as a reference drug in some studies, with a reported IC50 of 1.93 µM

against MCF-7 cells.[1]

Experimental Protocols
MTT Assay for Cytotoxicity:

The antiproliferative activity of the compounds is commonly evaluated using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][7]
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Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4

cells/well) and allowed to attach overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well

and incubated for an additional 2-4 hours at 37°C.

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent,

such as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated from the dose-response curve.
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Figure 1: Inhibition of the EGFR Signaling Pathway.
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Antimicrobial Activity
Derivatives of (pyridin-2-yl)methanol have also been investigated for their efficacy against a

range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights
The antimicrobial SAR of these compounds is influenced by the nature and position of

substituents on the pyridine ring. For example, the introduction of halogen atoms can

significantly enhance antibacterial activity. The lipophilicity of the molecule, often modulated by

the side chains, also plays a crucial role in its ability to penetrate microbial cell membranes.

Some studies have shown that quaternization of the pyridine nitrogen can lead to compounds

with potent antimicrobial properties.[8]

Comparative in Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected

pyridine derivatives against various microbial strains.
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Compoun
d ID

Modificati
on

Bacterial
Strain

MIC
(µg/mL)

Fungal
Strain

MIC
(µg/mL)

Referenc
e

3b

Pyridine

carbonitrile

derivative

Bacillus

cereus
-

Candida

albicans
25 [9]

5a
Pyridine

derivative

Bacillus

cereus
50 - - [9]

6b
Pyridine

derivative

Bacillus

cereus
50 - - [9]

7a
Oxadiazole

derivative

Bacillus

cereus
50 - - [9]

11

2-(5-

fluoropyrim

idinyl)pyrid

azinone

Klebsiella

pneumonia

e

2 - - [10]

3d

Benzyliden

ehydrazinyl

pyridinium

derivative

Staphyloco

ccus

aureus

-
Candida

albicans
- [8]

Ampicillin and miconazole were used as reference drugs in some studies, with reported MICs

of 25 µg/mL against B. cereus and C. albicans, respectively.[9]

Experimental Protocols
Broth Microdilution Method for MIC Determination:

The minimum inhibitory concentration (MIC) is a standard method to determine the lowest

concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth medium.
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Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

the broth.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.
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Figure 2: Workflow for MIC Determination.
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Anti-inflammatory Activity
Certain (pyridin-2-yl)methanol derivatives have demonstrated promising anti-inflammatory

effects, often by modulating the production of inflammatory mediators.

Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of these compounds is often linked to their ability to inhibit

enzymes such as cyclooxygenase (COX) or to suppress the production of nitric oxide (NO).

The SAR in this area is still developing, but initial studies suggest that the electronic and steric

properties of substituents on the pyridine and associated rings are key determinants of activity.

For example, some studies have investigated the anti-inflammatory properties of triazole-

containing pyridine derivatives.[11]

Comparative in Vitro Anti-inflammatory Activity
The following table highlights the inhibitory activity of selected pyridine derivatives on nitric

oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound ID Modification
Inhibition of
NO Production
(%)

IC50 (µM) Reference

7a
Pyridine

derivative
65.48 76.6 [12]

7f
Pyridine

derivative
51.19 96.8 [12]

9a
Pyrimidine

derivative
55.95 83.1 [12]

9d
Pyrimidine

derivative
61.90 88.7 [12]

Experimental Protocols
Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages:
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This assay measures the ability of a compound to inhibit the production of nitric oxide, a key

inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[12]

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test

compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

Incubation: The cells are then incubated for a longer period (e.g., 24 hours).

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in

the culture supernatant is measured using the Griess reagent.

Calculation of Inhibition: The percentage of NO production inhibition is calculated by

comparing the nitrite levels in compound-treated cells to those in LPS-stimulated control

cells.
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Figure 3: Inhibition of LPS-induced NO Production.
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This comparative guide highlights the significant therapeutic potential of (pyridin-2-yl)methanol

derivatives. The presented data and experimental protocols offer a valuable resource for

researchers in the field, facilitating the design and development of new, more effective drugs

based on this privileged scaffold. Further exploration of the SAR, particularly in the context of

specific molecular targets, will be crucial for advancing these compounds into clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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